molecular formula C7H3BrF4 B1270782 2-Bromo-4-fluorobenzotrifluoride CAS No. 351003-21-9

2-Bromo-4-fluorobenzotrifluoride

Cat. No. B1270782
Key on ui cas rn: 351003-21-9
M. Wt: 243 g/mol
InChI Key: XBBGYSIEJHXPLL-UHFFFAOYSA-N
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Patent
US08513250B2

Procedure details

To a stirred mixture of 2-bromo-4-fluorotrifluoromethylbenzene (33.7 g, 0.1387 mol) in sulfuric acid (98%, 34 mL) at 5° C. under nitrogen is added dropwise a mixture of sulfuric acid (98%, 10.1 mL) with fuming nitric acid (6.7 mL). The mixture is warmed up to room temperature for 2 hours and cooled down to 5° C. before adding water (60 mL). The resulting mixture is extracted twice with ethyl acetate (10 mL). The combined organic phases are washed with a saturated solution of sodium hydrogencarbonate (60 mL), water (60 mL) and dried over sodium sulfate. Concentration affords the title compound as a yellow solid (37.1 g, 92.9%)
Quantity
33.7 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
6.7 mL
Type
reactant
Reaction Step Three
Quantity
10.1 mL
Type
solvent
Reaction Step Three
Yield
92.9%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:9]([F:12])([F:11])[F:10].[N+:13]([O-])([OH:15])=[O:14].O>S(=O)(=O)(O)O>[Br:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([N+:13]([O-:15])=[O:14])=[CH:4][C:3]=1[C:9]([F:12])([F:10])[F:11]

Inputs

Step One
Name
Quantity
33.7 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)F)C(F)(F)F
Name
Quantity
34 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
6.7 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
10.1 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
cooled down to 5° C.
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture is extracted twice with ethyl acetate (10 mL)
WASH
Type
WASH
Details
The combined organic phases are washed with a saturated solution of sodium hydrogencarbonate (60 mL), water (60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)F)[N+](=O)[O-])C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 37.1 g
YIELD: PERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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